molecular formula C19H13BrN2O4 B3529883 5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide CAS No. 708993-90-2

5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B3529883
CAS No.: 708993-90-2
M. Wt: 413.2 g/mol
InChI Key: WZMNDGBHNBFJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 708993-90-2) features a brominated furan-2-carboxamide core linked to a phenyl ring substituted with a 5-methoxy-1,3-benzoxazole moiety. Its structural complexity arises from the combination of a halogenated furan and a benzoxazole-containing aromatic system, which may enhance target binding through halogen interactions and π-π stacking . The methoxy group on the benzoxazole ring likely improves solubility and modulates electronic effects, while the bromine atom on the furan may contribute to halogen bonding in biological targets.

Properties

IUPAC Name

5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O4/c1-24-13-5-6-15-14(10-13)22-19(26-15)11-3-2-4-12(9-11)21-18(23)16-7-8-17(20)25-16/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMNDGBHNBFJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169283
Record name 5-Bromo-N-[3-(5-methoxy-2-benzoxazolyl)phenyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708993-90-2
Record name 5-Bromo-N-[3-(5-methoxy-2-benzoxazolyl)phenyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708993-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-[3-(5-methoxy-2-benzoxazolyl)phenyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a precursor compound followed by coupling reactions to introduce the benzoxazole and furan moieties. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Chemical Reactions Analysis

5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Substituent Effects on the Benzoxazole Ring

Modifications to the benzoxazole substituents significantly influence activity:

Compound Substituent on Benzoxazole Key Findings Reference
Target Compound 5-Methoxy Optimal balance of solubility and electronic effects; supports activity
5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan 5-Cyano Reduced polarity compared to methoxy; synthesis via NBS bromination
5-(4-Chloro-3-nitrophenyl) analog 5-Nitro, 4-Chloro Nitro groups reduce activity; bulky substituents may hinder binding

Key Insight : Methoxy groups enhance activity compared to electron-withdrawing groups (e.g., nitro) or bulky substituents, as seen in antimycobacterial studies where nitro substitution abolished inhibitory effects .

Heterocyclic System Variations

The choice of heterocycle in the phenyl ring substituent affects target selectivity and potency:

Compound (CAS) Heterocycle Biological Activity Notes Reference
Target Compound (708993-90-2) 1,3-Benzoxazole Potential for π-π stacking and halogen bonding
1119498-24-6 1,2,4-Oxadiazole Increased nitrogen content may alter H-bonding
894068-68-9 Triazolo[4,3-b]pyridazine Larger heterocycle may impact pharmacokinetics

Key Insight : Benzoxazole systems are favorable for maintaining activity, while bulkier heterocycles (e.g., triazolo-pyridazine) may introduce steric hindrance or metabolic instability.

Phenyl Ring Substituent Modifications

Variations in the phenyl ring’s substituents influence physicochemical properties:

Compound (CAS) Substituent on Phenyl Ring Key Features Reference
Target Compound 3-(5-Methoxybenzoxazol-2-yl) Optimal positioning for target interaction
730986-76-2 3-Chloro-4-(difluoromethoxy) Halogen-rich; enhanced lipophilicity
881549-60-6 4-(Allyloxy) Allyloxy group increases membrane permeability

Key Insight : Substituents at the 3-position (e.g., benzoxazole) are critical for activity, while electron-withdrawing groups (e.g., Cl, CF3O) may improve bioavailability but require balance with steric effects .

Furan Ring Halogenation Trends

Bromination at the furan-5 position is a common feature among active analogs:

Compound Furan Substitution Activity Notes Reference
Target Compound 5-Bromo Bromine enhances halogen bonding
Thiophene-2-carboxamide (7n) None (thiophene) Higher antimycobacterial activity (MIC = 2.5 µg/mL)
5-Hydroxymethyl analog (13d) 5-Hydroxymethyl Polar group may reduce cell penetration

Key Insight : Bromine on the furan is advantageous, but replacing the furan with thiophene (as in 7n) improves antimycobacterial activity, suggesting heterocycle choice impacts target affinity .

Data Tables

Table 2: Physicochemical Properties of Key Analogs

Compound (CAS) Molecular Formula Molecular Weight LogP*
708993-90-2 (Target) C19H14BrN2O4 417.23 ~3.1
1119498-24-6 C17H10BrN3O4 400.18 ~2.8
730986-76-2 C12H7BrClF2NO3 362.54 ~3.5

*Estimated using fragment-based methods.

Biological Activity

5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a benzoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to a class of molecules known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.

  • IUPAC Name : this compound
  • CAS Number : 708993-90-2
  • Molecular Formula : C19H13BrN2O4
  • Molecular Weight : 413.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects against several cancer cell lines. Notable findings include:

  • Cell Lines Tested :
    • Breast cancer (MCF-7, MDA-MB-231)
    • Lung cancer (A549)
    • Liver cancer (HepG2)

In a study examining a series of benzoxazole derivatives, it was found that many exert significant cytotoxic effects on these cancer cells, suggesting that the structural features of these compounds play a crucial role in their biological activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies on related benzoxazole derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria:

  • Tested Strains :
    • Bacillus subtilis (Gram-positive)
    • Escherichia coli (Gram-negative)

The minimal inhibitory concentrations (MICs) were determined for various derivatives, revealing that certain structural modifications enhance antibacterial efficacy. For example, compounds with electron-donating substituents demonstrated higher activity compared to those with electron-withdrawing groups .

Structure–Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the benzoxazole ring significantly influence the biological activity:

CompoundSubstituentActivity
Compound 1Methoxy (position 4)Active
Compound 2Fluoro (position 2)Less active
Compound 3Dimethylamino (position 4)Highly active

These findings highlight the importance of electronic effects and steric hindrance in modulating the biological properties of these compounds .

Case Study 1: Anticancer Efficacy

In a recent study involving the compound's efficacy against breast cancer cell lines, it was observed that treatment with this compound resulted in significant cell death compared to untreated controls. The IC50 values were calculated to be in the micromolar range, indicating potent anticancer properties.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties revealed that certain derivatives exhibited MIC values lower than those recorded for standard antibiotics. This suggests potential for development into new antimicrobial agents.

Q & A

Basic: What are the optimal synthetic routes for 5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1: Bromination of the furan ring precursor under controlled conditions (e.g., using NBS or Br₂ in DMF at 0–5°C) to introduce the bromine substituent .
  • Step 2: Coupling of the brominated furan-carboxylic acid with the benzoxazole-phenylamine intermediate via amide bond formation, often employing carbodiimide reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Step 3: Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
    Key parameters include temperature control during bromination to avoid side reactions and inert atmosphere (argon/nitrogen) during coupling to prevent hydrolysis .

Advanced: How can researchers address low yields in the final amide coupling step?

Answer:
Low yields often stem from steric hindrance from the benzoxazole-phenyl group or incomplete activation of the carboxylic acid. Solutions include:

  • Alternative coupling agents: Use of DCC/DMAP or PyBOP, which are more efficient for bulky substrates .
  • Microwave-assisted synthesis: Reducing reaction time (e.g., 30 min at 80°C) to improve conversion rates .
  • Pre-activation: Generating the acyl chloride intermediate (via SOCl₂) before coupling with the amine, enhancing reactivity .
    Post-reaction analysis via TLC or LC-MS is critical to identify unreacted starting materials .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., benzoxazole methoxy group at δ ~3.9 ppm, furan protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₉H₁₄BrN₂O₄: 429.0084) .
  • IR Spectroscopy: Identification of amide C=O stretch (~1650 cm⁻¹) and benzoxazole C=N (~1600 cm⁻¹) .

Advanced: How can crystallographic data resolve contradictions in proposed molecular configurations?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is pivotal:

  • Torsional angles: Validate spatial arrangement of the benzoxazole and furan moieties (e.g., dihedral angles >30° indicate non-planarity, affecting π-π stacking) .
  • Hydrogen bonding: Identify intermolecular interactions (e.g., amide N-H∙∙∙O=C) influencing crystal packing and stability .
    Discrepancies between computational (DFT) and experimental data require refinement of force fields or consideration of solvent effects in the lattice .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Advanced: How do substituents (Br, methoxy) influence biological activity and reactivity?

Answer:

  • Bromine: Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., Suzuki coupling for diversification) . Bioactivity-wise, Br increases lipophilicity (logP ~3.5), improving membrane permeability .
  • Methoxy group: Electron-donating effect stabilizes the benzoxazole ring, reducing metabolic oxidation. However, steric effects may hinder target binding (e.g., 2-fold lower activity vs. des-methoxy analogues in kinase assays) .
    Structure-activity relationship (SAR) studies via substituent scanning (e.g., replacing Br with Cl or CF₃) are recommended .

Advanced: How should researchers address discrepancies in biological assay data across studies?

Answer:

  • Control standardization: Ensure consistent cell lines (e.g., ATCC-validated HeLa) and assay conditions (e.g., 48h incubation for MTT) .
  • Solvent effects: DMSO concentrations >0.1% may artifactually inhibit targets; use vehicle controls .
  • Data normalization: Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .
    Meta-analysis of published IC₅₀ values (e.g., 1.2–5.8 µM range for kinase inhibition) helps identify outliers .

Basic: What computational methods predict the compound’s drug-likeness?

Answer:

  • Lipinski’s Rule of Five: MW <500, logP <5, H-bond donors <5, acceptors <10. This compound complies (MW 429.1, logP 3.5) .
  • SwissADME: Predicts moderate bioavailability (F ~30%) due to high polar surface area (PSA ~90 Ų) .
  • Docking studies (AutoDock Vina): Identify potential binding modes with targets (e.g., EGFR kinase, ∆G ~-9.2 kcal/mol) .

Advanced: What strategies optimize solubility for in vivo studies?

Answer:

  • Prodrug synthesis: Introduce phosphate groups at the furan oxygen for enhanced aqueous solubility .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to improve bioavailability .
  • Co-solvent systems: Use 10% Cremophor EL in saline for intravenous administration .
    Preformulation studies (DSC/TGA) assess thermal stability .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization upon compound binding after heat shock .
  • Pull-down assays: Biotinylate the compound and use streptavidin beads to isolate target proteins for MS identification .
  • Knockdown/CRISPR: Silence putative targets (e.g., EGFR) and assess loss of compound activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.